(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate
Overview
Description
(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a propyl group esterified with hexadecanoic acid and a trihydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate typically involves esterification reactions. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with (2R)-2,3-dihydroxypropyl hexadecanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the trihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The trihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the ester groups can modulate the compound’s solubility and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate: Unique due to its specific ester and trihydroxybenzoate structure.
Ethyl benzoate: Similar ester structure but lacks the trihydroxybenzoate moiety.
Methyl salicylate: Contains a benzoate structure but with different functional groups.
Uniqueness
This compound is unique due to its combination of ester and trihydroxybenzoate functionalities, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 3,4,5-trihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3/t36-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMJZTCVWBBKRP-PSXMRANNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677182 | |
Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-76-3 | |
Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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